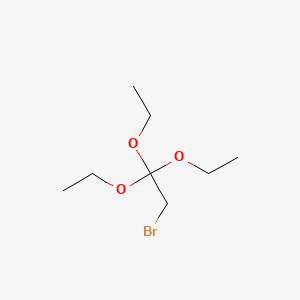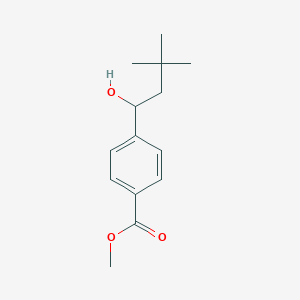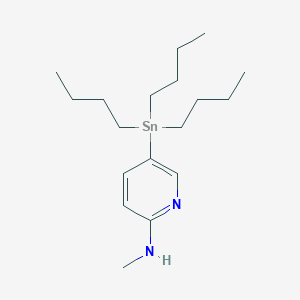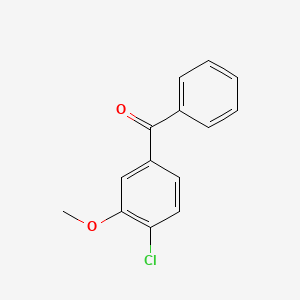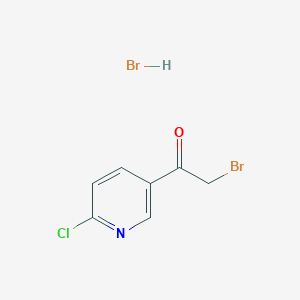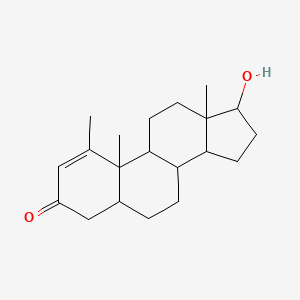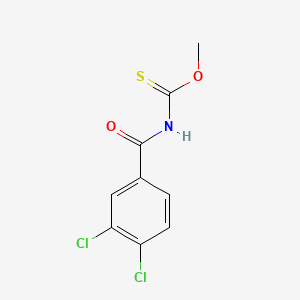
O-methyl N-(3,4-dichlorobenzoyl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-methyl N-(3,4-dichlorobenzoyl)carbamothioate is a chemical compound with the molecular formula C9H7Cl2NO2S and a molecular weight of 264.128 g/mol . It is also known by its systematic name, carbamothioic acid, N-(3,4-dichlorobenzoyl)-, O-methyl ester . This compound is characterized by the presence of a dichlorobenzoyl group attached to a carbamothioate moiety, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of O-methyl N-(3,4-dichlorobenzoyl)carbamothioate typically involves the reaction of 3,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride . This intermediate is then reacted with O-methyl carbamothioate under controlled conditions to yield the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base, such as triethylamine, to neutralize the hydrogen chloride generated during the reaction .
Chemical Reactions Analysis
O-methyl N-(3,4-dichlorobenzoyl)carbamothioate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
O-methyl N-(3,4-dichlorobenzoyl)carbamothioate has several scientific research applications:
Mechanism of Action
The mechanism of action of O-methyl N-(3,4-dichlorobenzoyl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
O-methyl N-(3,4-dichlorobenzoyl)carbamothioate can be compared with other similar compounds, such as:
N-(3,4-dichlorobenzoyl)carbamothioic acid O-methyl ester: This compound has a similar structure but differs in the substitution pattern on the benzoyl group.
Carbamic acid, (3,4-dichlorobenzoyl)thio-, O-methyl ester: Another closely related compound with slight variations in the functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
6964-37-0 |
|---|---|
Molecular Formula |
C9H7Cl2NO2S |
Molecular Weight |
264.13 g/mol |
IUPAC Name |
O-methyl N-(3,4-dichlorobenzoyl)carbamothioate |
InChI |
InChI=1S/C9H7Cl2NO2S/c1-14-9(15)12-8(13)5-2-3-6(10)7(11)4-5/h2-4H,1H3,(H,12,13,15) |
InChI Key |
JZNDXPPNJUJBQD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=S)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


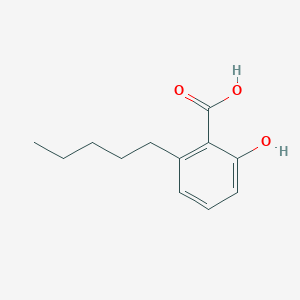
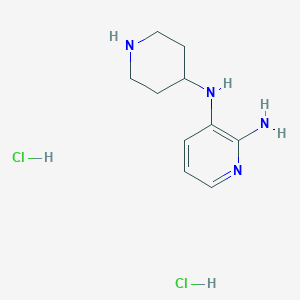
![2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one](/img/structure/B13989500.png)
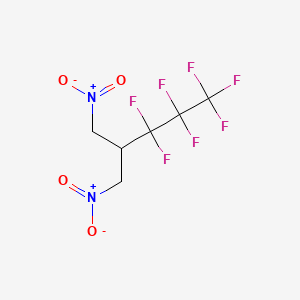
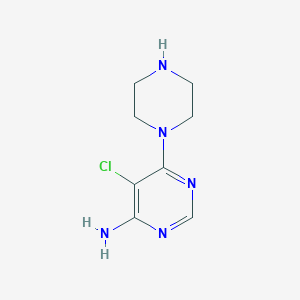
![3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride](/img/structure/B13989512.png)
